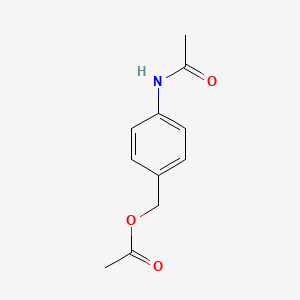

4-Acetamidobenzyl acetate

描述

Structure

3D Structure

属性

分子式 |

C11H13NO3 |

|---|---|

分子量 |

207.23 g/mol |

IUPAC 名称 |

(4-acetamidophenyl)methyl acetate |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-11-5-3-10(4-6-11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13) |

InChI 键 |

JOIHMZSMDRTTFD-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=CC=C(C=C1)COC(=O)C |

产品来源 |

United States |

Synthetic Methodologies for 4 Acetamidobenzyl Acetate

Synthesis from 4-Aminobenzyl Alcohol

The synthesis of 4-Acetamidobenzyl acetate (B1210297) from 4-Aminobenzyl alcohol is a direct two-step process involving the protection of the amino group followed by esterification of the hydroxyl group. A more direct and common approach is the simultaneous acetylation of both the amino and hydroxyl groups. However, the specified pathway focuses on a method where the starting material is 4-aminobenzyl alcohol, which is then fully acetylated.

Acetylation Reaction with Acetic Anhydride (B1165640)

A principal method for synthesizing 4-Acetamidobenzyl acetate involves the direct acetylation of 4-Aminobenzyl alcohol using acetic anhydride. chemrxiv.org In this reaction, both the amino and the hydroxyl functional groups of the starting material react with acetic anhydride to form an amide and an ester, respectively. The reaction is typically carried out by dissolving 4-Aminobenzyl alcohol in a suitable organic solvent, after which acetic anhydride is added. chemrxiv.orgrsc.org This process effectively converts 4-Aminobenzyl alcohol into this compound.

The mechanism involves a nucleophilic attack from both the nitrogen of the amino group and the oxygen of the hydroxyl group on the electrophilic carbonyl carbons of acetic anhydride. mdpi.com This leads to the formation of the corresponding acetamido and acetate ester functionalities.

Role of Organic Bases (e.g., Triethylamine) in Reaction Efficacy

Organic bases, particularly triethylamine (B128534), play a crucial role in enhancing the efficiency of the acetylation reaction. chemrxiv.org Triethylamine acts as a base catalyst and an acid scavenger. nih.gov As a catalyst, it can activate the alcohol for acylation. researchgate.net More importantly, it neutralizes the acetic acid byproduct that is formed during the reaction. nih.gov The removal of this acidic byproduct is important as it can prevent potential side reactions or degradation of the starting material and product.

In a typical procedure, 4-Aminobenzyl alcohol is dissolved in a solvent like dichloromethane (B109758), and then triethylamine and acetic anhydride are added. chemrxiv.org The mixture is stirred, usually at room temperature, until the reaction is complete. chemrxiv.orgrsc.org The presence of triethylamine ensures that the reaction proceeds smoothly towards the desired product. chemrxiv.org Studies on similar acetylations show that the base-catalyzed reaction proceeds via the formation of a highly reactive acetyl ammonium (B1175870) ion intermediate, which is then attacked by the alcohol. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is key to achieving high yields and purity. Factors such as solvent, temperature, and stoichiometry are critical. While dichloromethane is a commonly used solvent for this reaction, its effectiveness can be hampered by the poor solubility of related starting materials like 4-aminophenol. chemrxiv.orgacs.orgacs.org

Ethyl acetate has been identified as a superior solvent in analogous reactions, as it effectively dissolves the starting materials, potentially leading to quantitative yields of the acetylated product. acs.orgacs.org The reaction temperature is typically maintained at room temperature. chemrxiv.orgrsc.org The stoichiometry of the reagents is also a significant factor; an excess of acetic anhydride is often used to ensure complete acetylation of both functional groups. chemrxiv.org

Table 1: Reaction Parameters for Synthesis from 4-Aminobenzyl Alcohol

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-Aminobenzyl alcohol | chemrxiv.org |

| Reagent | Acetic anhydride | chemrxiv.orgrsc.org |

| Base | Triethylamine | chemrxiv.orgrsc.org |

| Solvent | Dichloromethane | chemrxiv.org |

| Temperature | Room temperature | chemrxiv.orgrsc.org |

| Outcome | Formation of this compound | chemrxiv.org |

Synthesis from 4-Aminotoluene via Selective Oxidation Pathways

An alternative synthetic strategy for this compound starts with 4-Aminotoluene. This method involves a selective oxidation of the methyl group, which is a more complex process compared to the direct acetylation of 4-Aminobenzyl alcohol.

Ozonation Processes in the Presence of Catalysts (e.g., Manganese(II) Acetate Tetrahydrate)

This pathway utilizes ozone as a powerful and clean oxidizing agent to selectively oxidize the methyl group of 4-Aminotoluene. scispace.com To direct the oxidation and prevent the ozone from attacking the aromatic ring or the amino group, the reaction is carried out in acetic anhydride. This serves to protect the amino group by converting it to an acetamido group in situ, forming 4-acetamidotoluene. scispace.comlp.edu.ua

The key to the selective oxidation of the methyl group is the use of a catalyst, such as manganese(II) acetate tetrahydrate. scispace.com The catalytic system, often enhanced with sulfuric acid, allows the oxidation to be stopped at the alcohol stage, which is immediately acetylated by the solvent to yield this compound. scispace.comzsmu.edu.ua Research has shown that manganese(II) acetate has a high substrate selectivity in forming the 4-aminobenzyl alcohol derivative under these conditions. zsmu.edu.ua The catalyst, Mn(II), is oxidized by ozone to its active Mn(III) form, which then initiates the oxidation of the substrate's methyl group. scispace.com

A typical experimental setup involves passing an ozone-air mixture through a solution of 4-aminotoluene, manganese(II) acetate tetrahydrate, and sulfuric acid in acetic anhydride at a controlled temperature. scispace.com The yield of this compound (referred to as 4-AABA in the study) can reach up to 65.5% under optimized conditions. scispace.com

Subsequent Hydrolysis of Intermediate Products

The formation of this compound is confirmed through the subsequent hydrolysis of the product. scispace.com In the research describing this ozonation method, the obtained this compound is hydrolyzed to produce 4-aminobenzyl alcohol. scispace.com This hydrolysis step, typically performed using a mixture of ethanol (B145695) and hydrochloric acid, serves as a verification of the structure of the intermediate product formed during the oxidation process. scispace.com It cleaves the ester and amide bonds to reveal the core structure of 4-aminobenzyl alcohol, confirming that the preceding oxidation and acetylation steps were successful. scispace.com

Table 2: Research Findings for Synthesis from 4-Aminotoluene

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 4-Aminotoluene | scispace.com |

| Oxidizing Agent | Ozone-air mixture | scispace.com |

| Catalyst | Manganese(II) acetate tetrahydrate | scispace.comzsmu.edu.ua |

| Solvent/Reagent | Acetic anhydride | scispace.com |

| Additive | Sulfuric acid | scispace.com |

| Primary Product | This compound (4-AABA) | scispace.com |

| Reported Yield | 65.5% | scispace.com |

| Verification Step | Hydrolysis of product to 4-aminobenzyl alcohol | scispace.com |

Considerations for Yield Optimization and Process Scalability

The efficient synthesis of this compound requires careful consideration of various reaction parameters to maximize yield and ensure the process is scalable for larger production volumes. Key strategies for optimization are drawn from established principles in organic synthesis and process chemistry.

Yield Optimization: Maximizing the yield of this compound involves meticulous control over reaction conditions. The choice of solvent is critical; for instance, in analogous acetylation reactions, changing a solvent from dichloromethane to ethyl acetate has been shown to improve the solubility of starting materials like aminophenols, leading to quantitative yields of the acetylated product. acs.orgacs.org Temperature control is another crucial factor, with many coupling reactions benefiting from being maintained at low temperatures (e.g., 0–5°C) to suppress the formation of unwanted side products.

The stoichiometry of reagents plays a significant role. For example, in related syntheses, using a slight excess of a coupling reagent can improve activation efficiency and drive the reaction to completion. However, an excess of an acetylating agent, such as acetic anhydride, can lead to over-acetylation and the formation of impurities. acs.org A strategy to mitigate this involves the controlled, rate-specific feeding of the acetylating agent to match the rate of formation of the intermediate, thereby minimizing the concentration of unreacted acetylating agent at any given time. acs.org

Post-reaction workup procedures are also vital for isolating a pure product and thus maximizing the isolated yield. Standard protocols often include sequential washes with acidic and basic aqueous solutions to remove unreacted reagents and byproducts. acs.org

Process Scalability: Translating a laboratory-scale synthesis to an industrial process introduces challenges related to heat and mass transfer, safety, and cost-effectiveness. For large-scale production, batch reactors may be inefficient. Continuous flow reactors offer a compelling alternative, providing superior control over reaction parameters like temperature and residence time. This technology enhances heat and mass transfer, which can significantly reduce reaction times and improve conversion rates. For example, certain esterification processes that take hours in a batch reactor can achieve high conversion in minutes using a flow system.

Industrial-scale synthesis also emphasizes process integration, such as automated solvent recovery systems. These systems not only reduce waste and environmental impact but also lower operational costs, making the process more economically viable. Real-time monitoring of the reaction progress ensures consistent product quality and allows for immediate adjustments, which is crucial for maintaining high yields and purity in a continuous manufacturing environment.

Table 1: Factors for Yield Optimization and Scalability

| Parameter | Consideration for Optimization | Impact on Scalability |

|---|---|---|

| Solvent | Choose a solvent that ensures high solubility of reactants to achieve quantitative yields. acs.orgacs.org | Solvent choice affects cost, safety (flammability, toxicity), and the efficiency of downstream recovery and recycling systems. |

| Temperature | Maintain optimal temperature to control reaction rate and minimize side product formation. | Precise temperature control is more challenging at scale; flow reactors offer superior heat exchange compared to large batch reactors. |

| Reagent Ratio | Optimize stoichiometry to maximize conversion while avoiding the formation of impurities from excess reagents. acs.org | Controlled addition of reagents is critical in large-scale continuous processes to maintain optimal ratios and ensure safety. acs.org |

| Reaction Time | Minimize reaction time to increase throughput. | Shorter reaction times, often achievable in flow systems, significantly increase the productivity of an industrial process. |

| Workup | Develop efficient extraction and purification protocols to isolate the final product with high purity. acs.org | Automated and integrated workup and purification steps are essential for continuous manufacturing and consistent quality. |

Analogous Synthetic Strategies from Related Aromatic Compounds

The synthesis of this compound can be informed by established methods used for structurally similar aromatic compounds. These strategies often involve the protection and manipulation of functional groups on the benzene (B151609) ring.

One common analogous pathway starts with a related nitroaromatic compound, such as 4-nitrotoluene (B166481) or 4-nitrophenol (B140041). A general two-step process involves the reduction of the nitro group to an amine, followed by acetylation. For instance, the synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide) can be achieved through the catalytic hydrogenation of 4-nitrophenol to form 4-aminophenol. acs.org This intermediate is then acetylated, typically using acetic anhydride. acs.org A similar strategy could be applied by starting with 4-nitrobenzyl alcohol, reducing the nitro group to an amine to form 4-aminobenzyl alcohol, and subsequently acetylating both the amino and hydroxyl groups.

Another relevant strategy involves the direct oxidation and acetylation of an appropriate precursor. For example, a synthetic route to 4-aminobenzyl alcohol starts from 4-aminotoluene. The process involves an initial acetylation of the amino group, followed by oxidation of the methyl group. In one reported synthesis, 4-aminotoluene is treated with acetic anhydride, sulfuric acid, and manganese(II) acetate, followed by oxidation. This process yields an intermediate, 4-acetamidobenzylidenediacetate, which upon hydrolysis can provide the target structure. scispace.com

The direct acetylation of a precursor already containing the benzyl (B1604629) alcohol and amino functionalities is also a viable route. The synthesis of a phosphoramidite (B1245037) from 4-aminobenzyl alcohol utilizes acetic anhydride and a base like triethylamine in dichloromethane to acetylate the amino group. rsc.org This highlights a selective acetylation method that could be adapted for the synthesis of this compound, likely followed by a second acetylation step for the benzylic alcohol under different conditions.

Table 2: Analogous Synthetic Reactions

| Starting Material | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|

| 4-Nitrophenol | Catalytic Hydrogenation, then Acetylation | Paracetamol | acs.org |

| 4-Aminotoluene | Acetylation, then Oxidation | 4-Acetamidobenzylidenediacetate | scispace.com |

| 4-Aminobenzyl alcohol | Acetylation with Acetic Anhydride/Triethylamine | N-(4-(hydroxymethyl)phenyl)acetamide | rsc.org |

| 4-Aminophenol | Acetylation with Acetic Anhydride/Pyridine | 4-Acetamidophenyl acetate | acs.orgacs.org |

Chemical Reactivity and Transformations of 4 Acetamidobenzyl Acetate

Hydrolytic Reactions

Hydrolysis is a fundamental reaction for 4-Acetamidobenzyl acetate (B1210297), targeting both the ester and amide linkages. The relative rates of these two hydrolysis reactions are dependent on the reaction conditions, particularly the pH.

The transformation of 4-Acetamidobenzyl acetate to 4-aminobenzaldehyde (B1209532) would require a multi-step process. First, the hydrolysis of the benzyl (B1604629) ester would yield 4-acetamidobenzyl alcohol. Subsequent oxidation of the resulting benzylic alcohol would be necessary to form the aldehyde. A further hydrolysis step would be required to convert the acetamide (B32628) group to an amino group.

While direct acid-catalyzed hydrolysis of this compound to 4-aminobenzaldehyde in a single step is not a commonly documented transformation, the hydrolysis of the ester can be achieved under acidic or basic conditions. For instance, the related compound 4-acetamidophenyl acetate is readily hydrolyzed to acetaminophen (B1664979). nih.govacs.org The oxidation of a related compound, 2-aminobenzyl alcohol, to 2-aminobenzaldehyde (B1207257) can be catalyzed by a ruthenium catalyst. ugent.be This suggests a plausible, albeit multi-step, synthetic route from this compound to 4-aminobenzaldehyde.

Selective Ester Hydrolysis: this compound is hydrolyzed to 4-acetamidobenzyl alcohol.

Oxidation: The 4-acetamidobenzyl alcohol is oxidized to 4-acetamidobenzaldehyde (B92706).

Amide Hydrolysis: The 4-acetamidobenzaldehyde is hydrolyzed to 4-aminobenzaldehyde.

The hydrolysis of the ester functional group in this compound can proceed through either acid-catalyzed or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by the transfer of a proton and the elimination of 4-acetamidobenzyl alcohol, regenerating the acid catalyst. patsnap.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the 4-acetamidobenzyl alcohol anion (an alkoxide) and forming acetic acid, which is immediately deprotonated by the alkoxide to yield acetate and 4-acetamidobenzyl alcohol. This process is irreversible as the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. patsnap.com

In a practical laboratory setting for a similar compound, 4-acetamidophenyl acetate, hydrolysis is achieved using aqueous sodium hydroxide in ethanol (B145695). acs.org

| Hydrolysis Condition | Reagents | Products | Reference |

| Base-Catalyzed | aq. NaOH, Ethanol | 4-Acetamidobenzyl alcohol, Sodium acetate | acs.org |

| Acid-Catalyzed | H⁺, H₂O | 4-Acetamidobenzyl alcohol, Acetic acid | patsnap.com |

Reactivity of the Acetamide Moiety

The acetamide group significantly influences the reactivity of the molecule. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, giving the C-N bond partial double bond character. stackexchange.com This resonance makes the amide bond relatively stable and less reactive towards hydrolysis than the ester bond. acs.org

Key aspects of the acetamide moiety's reactivity include:

Hydrolysis (N-deacetylation): While more resistant to hydrolysis than the ester, the amide bond can be cleaved under more forceful acidic or basic conditions to yield 4-aminobenzyl acetate and acetic acid. allen.inetsu.edu The mechanism involves nucleophilic acyl substitution. etsu.edu

Directing Effects: The acetamido group is an ortho-, para-directing group for electrophilic aromatic substitution. Although the nitrogen has an electron-withdrawing carbonyl group attached, the lone pair on the nitrogen can be donated to the benzene (B151609) ring (+R effect), which is stronger than its inductive withdrawal (-I effect). stackexchange.com This activates the ortho and para positions towards electrophiles.

Hofmann Rearrangement: In the presence of bromine and a strong base, the acetamide could potentially undergo Hofmann rearrangement to produce a primary amine, although this reaction is more typical for simple amides. patsnap.com

Reactivity of the Benzyl Ester Moiety

The benzyl ester group is a key site of reactivity in this compound. The benzylic position—the carbon atom attached to both the benzene ring and the ester's oxygen—is particularly reactive.

Cleavage via Hydrogenolysis: Benzyl esters are commonly used as protecting groups for carboxylic acids because they can be selectively cleaved under mild conditions by catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). libretexts.org This reaction would cleave the C-O bond at the benzylic position to yield 4-acetamidotoluene and acetic acid.

Nucleophilic Substitution: The benzyl acetate group can act as a leaving group in palladium-catalyzed nucleophilic substitution reactions, similar to allylic acetates. kyushu-univ.jp This allows for the introduction of a wide range of nucleophiles at the benzylic position. kyushu-univ.jp

Oxidative Cleavage: Benzyl protecting groups can also be removed using various oxidizing agents. wikipedia.org

| Reaction Type | Reagents | Products | Reference |

| Hydrogenolysis | H₂, Pd/C | 4-Acetamidotoluene, Acetic acid | libretexts.org |

| Palladium-Catalyzed Substitution | Pd(0) catalyst, Nucleophile (Nu⁻) | 4-Acetamidobenzyl-Nu, Acetate | kyushu-univ.jp |

Potential for Functional Group Interconversions

The presence of multiple functional groups in this compound allows for a variety of functional group interconversions (FGIs), a key strategy in organic synthesis. vanderbilt.edumit.edu

Amide to Amine: The acetamide group can be reduced to an ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Ester to Carboxylic Acid: As discussed, hydrolysis of the ester yields the corresponding benzyl alcohol. To obtain the carboxylic acid (4-acetamidobenzoic acid), a different synthetic route starting from 4-aminobenzoic acid would be more direct.

Ester to Amide: The ester group could potentially be converted to an amide via aminolysis, which involves reacting the ester with an amine. This reaction is often catalyzed.

Aromatic Ring Functionalization: The acetamido group directs electrophilic substitution to the positions ortho to it (positions 2 and 6). Reactions such as nitration, halogenation, or Friedel-Crafts reactions could introduce new functional groups onto the aromatic ring. For example, nitration would likely yield 4-acetamido-3-nitrobenzyl acetate.

Conversion to Halides: The benzyl alcohol, obtained from ester hydrolysis, can be converted to a benzyl halide (e.g., 4-acetamidobenzyl chloride) using reagents like thionyl chloride (SOCl₂). vanderbilt.edu This halide is a versatile intermediate for further nucleophilic substitution reactions.

Spectroscopic and Structural Characterization of 4 Acetamidobenzyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise insights into the chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and spatial relationships of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 4-Acetamidobenzyl acetate (B1210297), distinct signals corresponding to the different types of protons are observed.

The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region of the spectrum. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the acetate and the aromatic ring resonate at a characteristic chemical shift. The methyl protons of the acetamido group (-NHCOCH₃) and the acetate group (-OCOCH₃) each give rise to a singlet, with their chemical shifts influenced by the neighboring functional groups. rsc.org

Table 1: Representative ¹H NMR Spectral Data for 4-Acetamidobenzyl Acetate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ~7.0-7.6 | Multiplet |

| Methylene Protons (-CH₂-) | ~5.1 | Singlet |

| Acetamido Methyl Protons (-NHCOCH₃) | ~2.2 | Singlet |

| Acetate Methyl Protons (-OCOCH₃) | ~2.1 | Singlet |

| Amide Proton (-NH-) | ~8.8 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The data presented is a composite from typical values found in the literature. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and amide groups are typically found at the most downfield chemical shifts. The aromatic carbons show a series of signals in the aromatic region, with their specific shifts determined by the substituents on the ring. The methylene carbon and the two methyl carbons of the acetyl groups resonate at more upfield positions. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ester Carbonyl Carbon (-OC =O) | ~170 |

| Amide Carbonyl Carbon (-NHC =O) | ~168 |

| Aromatic Carbons | ~120-140 |

| Methylene Carbon (-C H₂-) | ~65 |

| Acetamido Methyl Carbon (-NHCOC H₃) | ~24 |

| Acetate Methyl Carbon (-OCOC H₃) | ~21 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The data presented is a composite from typical values found in the literature. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as in deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.govchromatographyonline.com For this compound, with a molecular formula of C₁₁H₁₃NO₃, the expected exact mass would be calculated. HRMS analysis would confirm this exact mass, providing strong evidence for the proposed molecular formula and distinguishing it from other compounds with the same nominal mass. bldpharm.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. nationalmaglab.org The resulting fragmentation pattern provides valuable structural information. In the case of this compound, the molecular ion ([M+H]⁺ or M⁺˙) would be selected and subjected to collision-induced dissociation. The fragmentation pathways can help to identify the different functional groups and their connectivity. For example, the loss of the acetyl group or the cleavage of the ester bond would result in characteristic fragment ions. scielo.brscispace.com A study involving in vitro metabolism of 4-acetamidophenyl acetate utilized ion trap tandem mass spectrometry to identify acetaminophen (B1664979) as a metabolite. scielo.brscispace.com

Table 3: Predicted Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 208.0917 ([M+H]⁺) | 166.0811 | C₂H₂O |

| 208.0917 ([M+H]⁺) | 149.0733 | C₂H₃O₂ |

| 208.0917 ([M+H]⁺) | 107.0597 | C₄H₅NO₂ |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes. The observed fragmentation pattern can vary depending on the ionization method and collision energy.

Chromatographic Coupling with Mass Spectrometry (e.g., LC-MS, UPLC-MS)

Coupling liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the confirmation of the identity of specific compounds. thermofisher.com In the context of this compound, an LC-MS or UPLC-MS method would involve separating the compound from any impurities or other components in a sample before it enters the mass spectrometer for detection and identification. waters.comjapsonline.com For instance, a study on acetaminophen prodrugs utilized liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) to analyze 4-acetamidophenyl acetate, which showed a retention time of 18.8 minutes under the specified conditions. scielo.brscielo.br This combination of separation and detection ensures a high degree of confidence in the identification and quantification of the analyte. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the secondary amide, the ester, and the para-substituted aromatic ring.

The key functional groups in this compound give rise to the following expected vibrational frequencies:

N-H Stretching: A secondary amide typically shows a single, sharp absorption band in the region of 3350-3100 cm⁻¹. This peak arises from the stretching vibration of the nitrogen-hydrogen bond.

C-H Stretching: The spectrum will exhibit aromatic C-H stretching vibrations slightly above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the two methyl groups just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: This compound possesses two different carbonyl groups, which are distinguishable in the IR spectrum. The ester carbonyl (acetate group) typically absorbs at a higher frequency, around 1760-1735 cm⁻¹, due to the electron-withdrawing nature of the ester oxygen. acs.org The amide carbonyl (Amide I band) absorbs at a lower frequency, generally in the range of 1680-1630 cm⁻¹, a position influenced by resonance and hydrogen bonding. The presence of two distinct C=O bands is a key feature for identifying the intermediate 4-acetamidophenyl acetate during syntheses, such as in the production of paracetamol. acs.org

N-H Bending: The bending vibration of the N-H bond in the secondary amide (Amide II band) appears in the region of 1570-1515 cm⁻¹.

Aromatic C=C Stretching: The benzene ring shows characteristic absorptions for C=C bond stretching in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ester group exhibits strong, characteristic C-O stretching bands. There are typically two such bands: one for the C(=O)-O stretch (around 1300-1200 cm⁻¹) and another for the O-C (alkyl) stretch (around 1150-1000 cm⁻¹). spectroscopyonline.com

A summary of the principal IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3350 - 3100 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Methyl Groups (CH₃) | C-H Stretch | 2980 - 2870 | Medium |

| Ester Carbonyl | C=O Stretch | 1760 - 1735 | Strong |

| Amide Carbonyl (Amide I) | C=O Stretch | 1680 - 1630 | Strong |

| Amide (Amide II) | N-H Bend | 1570 - 1515 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The absorption of this radiation is restricted to specific functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk In this compound, the primary chromophores are the para-substituted benzene ring and the two carbonyl groups (amide and ester).

The electronic transitions observed in the UV-Vis spectrum are typically of two main types:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of unsaturated systems like aromatic rings and carbonyl groups. These transitions are generally high-intensity. cutm.ac.in For aromatic systems, characteristic absorption bands often appear in the range of 250–280 nm. azooptics.com

n → π* (n to pi-star) transitions: This type of transition involves promoting an electron from a non-bonding orbital (lone pair), such as those on the oxygen and nitrogen atoms, to a π* anti-bonding orbital of a carbonyl group. cutm.ac.in These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions but have a much lower intensity (molar absorptivity). cutm.ac.in Carbonyl compounds typically show these weak n→π* transitions around 270–300 nm. azooptics.com

The UV-Vis spectrum of this compound is expected to be dominated by the strong π → π* transitions of the substituted aromatic ring. The presence of substituents (the acetamido and acetate groups) on the benzene ring can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene. mlsu.ac.in

| Chromophore System | Electronic Transition | Expected λmax (nm) Range | Molar Absorptivity (ε) |

| Substituted Benzene Ring | π → π | 250 - 280 | High (1,000-10,000) |

| Carbonyl Groups (C=O) | n → π | 270 - 300 | Low (10-100) |

Advanced Crystallographic and Solid-State Characterization

The crystal structure of this compound has been determined and is reported to crystallize in the monoclinic system. soton.ac.uk However, different polymorphs—crystals with the same chemical formula but different packing arrangements—have been identified. One study reports the compound crystallizing in the P2₁/c space group, while another identifies a polymorph in the P2₁/n space group with different unit cell parameters. soton.ac.uklookchem.com Such polymorphism is critical in materials science and pharmaceuticals as different crystal forms can exhibit distinct physical properties.

The crystallographic data for two reported polymorphs of this compound are summarized below.

| Crystallographic Parameter | Polymorph 1 soton.ac.uk | Polymorph 2 lookchem.com |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Cell Length a (Å) | 13.8770(4) | 7.219(2) |

| Cell Length b (Å) | 9.5769(4) | 8.015(2) |

| Cell Length c (Å) | 7.4415(3) | 16.575(2) |

| Cell Angle α (°) | 90.00 | 90.00 |

| Cell Angle β (°) | 103.022(2) | 92.07(1) |

| Cell Angle γ (°) | 90.00 | 90.00 |

| Unit Cell Volume (ų) | Not specified in source | 958.4(4) |

| Molecules per Unit Cell (Z) | Not specified in source | 4 |

| Data Collection Temp. (K) | 120(2) | Not specified in source |

The structural data reveals that intermolecular interactions, particularly hydrogen bonds of the N-H···O type, are crucial in stabilizing the crystal lattice, a finding corroborated by studies on its isomer, 2-acetamidophenyl acetate. tandfonline.comnih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.org It complements XRD data by partitioning crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. This analysis generates graphical plots that provide a detailed picture of how neighboring molecules interact.

For this compound, Hirshfeld analysis would be instrumental in understanding the forces governing its crystal packing. The key outputs of this analysis are:

d_norm surfaces: These surfaces map regions of significant intermolecular contact. Red spots on the d_norm surface highlight close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii, indicating strong interactions.

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). researchgate.net Each type of interaction (e.g., H···H, O···H, C···H) produces a characteristic pattern, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.

The expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound are outlined below.

| Intermolecular Contact | Description | Expected Contribution |

| O···H / H···O | Represents hydrogen bonding, primarily strong N-H···O and weaker C-H···O bonds. | Significant |

| H···H | Represents van der Waals forces between hydrogen atoms. | High |

| C···H / H···C | Involves contacts between carbon and hydrogen atoms, including C-H···π interactions. | Moderate |

| C···C | May indicate π-π stacking interactions between aromatic rings. | Minor to Moderate |

| O···O / N···O | Represents contacts between electronegative atoms. | Minor |

Theoretical and Computational Chemistry Studies on 4 Acetamidobenzyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity PredictionDensity Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function.medchemexpress.comThis approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.researchgate.netFor 4-Acetamidobenzyl acetate (B1210297), a DFT analysis could provide insights into its optimized geometry, vibrational frequencies, and electronic properties.

Key reactivity descriptors such as electronegativity, chemical potential, and hardness can be derived from DFT calculations, helping to predict how the molecule might behave in chemical reactions. While DFT studies have been performed on structurally related compounds containing acetate or acetamido groups, rsc.orgresearchgate.net specific published research detailing a DFT analysis solely on 4-Acetamidobenzyl acetate is not readily found in scientific databases.

Ab Initio Methods for Conformational Analysis and StabilityAb initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, apart from fundamental physical constants.researchgate.netThese methods are crucial for performing conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities.benchchem.com

For this compound, which has several rotatable bonds, ab initio calculations could map its potential energy surface to find the most stable, low-energy conformations. This information is vital for understanding its three-dimensional structure and how it might fit into a receptor's active site. A comprehensive search of scientific literature did not yield specific ab initio conformational analysis studies focused on this compound.

Analysis of Molecular Electrostatic Potential (MEP) and Electron Density DistributionThe Molecular Electrostatic Potential (MEP) is a valuable property for understanding and predicting the reactive behavior of a molecule. It is a 3D map that shows the charge distribution around a molecule, indicating electron-rich regions (nucleophilic sites, typically shown in red) and electron-poor regions (electrophilic sites, shown in blue). The electron density distribution, from which the MEP is calculated, reveals how electrons are shared between atoms.benchchem.com

An MEP analysis of this compound would identify the parts of the molecule most likely to engage in electrostatic interactions, such as hydrogen bonding. The carbonyl oxygens and the nitrogen of the acetamido group would be expected to be regions of negative potential. While MEP analysis is a standard computational tool, medchemexpress.com specific studies and data tables for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Chemical ReactivityFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, an FMO analysis would pinpoint the distribution of these orbitals, providing insight into its reactivity and electronic transition properties. Despite its utility, specific published HOMO-LUMO analyses for this compound could not be located.

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and simulations explore the dynamic behavior of molecules and their interactions with other chemical entities over time.

Molecular Docking Investigations of Binding Interactions with Chemical EntitiesMolecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or enzyme) to form a stable complex. The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

For this compound, molecular docking could be used to investigate its potential to interact with various biological targets. For instance, studies on similar molecules have explored binding with enzymes like lipase (B570770) or cyclooxygenase. Such an investigation would provide hypotheses about its mechanism of action by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. However, a review of the scientific literature did not uncover specific molecular docking studies performed with this compound as the ligand.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble

Molecular dynamics simulations of a molecule like this compound would provide detailed information on the flexibility of the structure and the preferred three-dimensional arrangements it adopts. These simulations model the interactions between all atoms in the molecule and, if included, the surrounding solvent, by calculating the forces acting on each atom and tracking their subsequent motion over time. This generates a trajectory of the molecule's dynamic behavior.

Key Rotational Dihedrals and Expected Dynamic Behavior

The primary sources of conformational flexibility in this compound are the rotations around several key single bonds (dihedral angles). An analysis of its structure suggests that the following rotations would be central to its dynamic behavior and the resulting conformational ensemble:

Torsion 1 (τ1): Rotation around the C(aromatic)-C(benzyl) bond. This would determine the orientation of the acetate group relative to the phenyl ring.

Torsion 2 (τ2): Rotation around the C(benzyl)-O bond of the ester. This rotation would position the acetyl group.

Torsion 3 (τ3): Rotation around the C(aromatic)-N bond of the amide group. This governs the orientation of the acetamido group relative to the phenyl ring.

Torsion 4 (τ4): Rotation around the N-C(carbonyl) bond of the amide. This rotation is known to have a significant energy barrier due to the partial double-bond character of the amide bond.

A hypothetical molecular dynamics study would track the distribution of these dihedral angles to understand the molecule's preferred shapes. For instance, the simulation would reveal the most probable angles for these torsions and the energy barriers that hinder free rotation.

Hypothetical Research Findings

A full molecular dynamics simulation would likely investigate the molecule's behavior in a solvent, such as water, to mimic physiological conditions, or in a non-polar solvent to understand its intrinsic dynamics. The primary outputs would include the conformational ensemble—a collection of the most populated and energetically favorable structures.

From such a simulation, one could construct a Ramachandran-like plot for the key dihedral angles, showing the energetically allowed and disallowed regions of conformational space. It would also be possible to analyze intramolecular interactions, such as potential weak hydrogen bonds or π-stacking interactions between the phenyl ring and the ester group in certain conformations, which would stabilize particular structures.

Illustrative Data from Theoretical Analysis

Without specific experimental or published simulation data, we can illustrate the type of information that would be generated. A potential energy surface (PES) scan, a computational method that calculates the energy of a molecule as a specific bond or angle is systematically changed, would reveal the energy landscape of the key rotations.

| Dihedral Angle | Atoms Defining the Angle | Expected Rotational Barrier | Likely Low-Energy Conformations |

| τ1 | C-C-C-O | Low to Moderate | Staggered conformations to minimize steric hindrance between the acetate group and the ring. |

| τ2 | C-O-C=O | Moderate | Planar or near-planar orientations of the ester group. |

| τ3 | C-C-N-C | Moderate | Co-planar orientation of the amide with the phenyl ring to maximize resonance. |

| τ4 | C-N-C=O | High | Primarily a planar trans conformation, with a high-energy barrier to the cis form. |

This table represents a theoretical expectation of the results from a detailed computational study. The actual values for rotational barriers and the precise angles of the most stable conformers would require dedicated quantum mechanics or molecular dynamics calculations. Such studies on related molecules, like the isomer 2-acetamidophenyl acetate, have been performed in the context of their interactions with biological targets like influenza neuraminidase, confirming the utility of these computational methods. researchgate.netrsc.org

Role of 4 Acetamidobenzyl Acetate As a Synthetic Intermediate and in Precursor Chemistry

Precursor for Oligonucleotide-Small Molecule Conjugates

4-Acetamidobenzyl acetate (B1210297) serves as a key starting material in the synthesis of oligonucleotide-small molecule conjugates, which are of significant interest for therapeutic and diagnostic applications. Its utility is particularly highlighted in the construction of traceless release systems, enabling the controlled delivery of payloads.

Synthesis of PAB Phosphoramidite (B1245037) Derivative

A critical application of 4-Acetamidobenzyl acetate is in the synthesis of p-Acetamidobenzyl (PAB) phosphoramidite derivatives. The synthesis process involves the initial acetylation of 4-aminobenzyl alcohol with acetic anhydride (B1165640) to yield this compound medchemexpress.com. This intermediate, however, presents challenges as the PAB-phosphodiester linkage has demonstrated poor stability under the conditions required for oligonucleotide synthesis and subsequent deprotection steps medchemexpress.comresearchgate.netsolubilityofthings.com.

To address this instability, a modification involving N-methylation of the acetamido group has been developed. This compound is treated with a methylating agent to form 4-(N-methylacetamido)benzyl acetate. This N-methylated intermediate is then converted into the corresponding phosphoramidite, which exhibits enhanced stability during the automated solid-phase synthesis of oligonucleotides solubilityofthings.comsmolecule.com. This improved stability is crucial for the successful incorporation of the linker and the attached payload into the oligonucleotide chain.

Table 1: Stability of DNA Conjugates solubilityofthings.com

| Conjugate | Degradation Percentage |

| DNA-benzyl (ODN1) | 40.8% |

| DNA-PAB (ODN2) | ~100% |

| DNA-mPAB (ODN3) | 56.2% |

This table illustrates the comparative degradation of different DNA conjugates after deprotection, highlighting the enhanced stability of the N-methylated PAB (mPAB) derivative.

Application in Traceless Release Systems

The PAB linker, derived from this compound, is a component of traceless release systems. These systems are designed to release a payload from an oligonucleotide in a specific cellular environment, leaving the payload in its active form without any part of the linker attached medchemexpress.combiosynth.com.

One such system utilizes a dipeptide linker, such as Val-Ala, which is cleavable by specific enzymes like cathepsin B, an enzyme often overexpressed in tumor cells medchemexpress.combiosynth.com. In this design, the PAB group is connected to the oligonucleotide via a phosphodiester bond and to the payload through a carbamate (B1207046) linkage. Upon enzymatic cleavage of the dipeptide, a self-immolative cascade is initiated. The cleavage exposes an amine that triggers the cyclization of the PAB linker, leading to the release of the unmodified payload medchemexpress.com.

The modular nature of this system, facilitated by phosphoramidite chemistry, allows for the automated synthesis of a wide variety of oligonucleotide-small molecule conjugates with different payloads for targeted drug delivery medchemexpress.combiosynth.com.

Building Block for Other Organic Syntheses

Beyond its prominent role in oligonucleotide chemistry, this compound and its structural analogs serve as valuable building blocks in a range of other organic syntheses. The acetamido and acetate functionalities provide reactive sites for further molecular elaboration.

Notably, 4-acetamidophenyl acetate, a closely related compound, is recognized as an intermediate and an impurity in the synthesis of the widely used analgesic, Acetaminophen (B1664979) (paracetamol) medchemexpress.com. Research has also explored the synthesis of 4-acetamidophenyl acetate itself from paracetamol through an acylation reaction, with studies investigating its potential as an analgesic with a longer duration of action .

Furthermore, derivatives of 4-acetamidophenyl acetate have been synthesized and investigated for their biological activities. For instance, N-(4-acetamidophenyl)-2-substituted phenoxy acetamide (B32628) and acetate derivatives have been prepared and evaluated for their antioxidant and anti-inflammatory properties researchgate.net. The synthesis of these compounds often involves the reaction of a substituted phenoxy acid chloride with 4-aminoacetanilide, a precursor that shares the core acetamidophenyl scaffold researchgate.net.

Development of Diverse Chemical Scaffolds

The acetanilide (B955) framework, of which this compound is a member, represents an important structural motif in medicinal chemistry. Acetanilide derivatives are known to be integral components of various biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, antiviral, and anticancer effects wiley.com.

The versatility of the acetanilide scaffold is demonstrated in the synthesis of diverse heterocyclic compounds. For example, N-(4-acetamidophenyl)-2-chloroacetamide, a reactive intermediate derived from p-aminoacetanilide, can be reacted with a variety of nucleophiles to construct novel heterocyclic systems such as thiophenes, thiazolidinones, and pyridines wiley.com. These resulting scaffolds have shown promise as potential anticancer agents, underscoring the value of the acetanilide core in the development of new therapeutic leads wiley.com.

The concept of a "chemical scaffold" is central to modern drug discovery, where a core molecular structure is systematically modified to create a library of diverse compounds for biological screening nih.gov. While not always the direct starting material, the fundamental structure of this compound, with its substituted phenyl ring, provides a blueprint for the design and synthesis of new chemical entities with potential therapeutic applications.

Enzymatic and Biocatalytic Interactions of 4 Acetamidobenzyl Acetate

Substrate Specificity in Enzymatic Hydrolysis

Enzymatic hydrolysis of an ester like 4-Acetamidobenzyl acetate (B1210297) would primarily be carried out by esterases, a broad class of hydrolases. The specificity of these enzymes is dictated by the chemical structure of the substrate, including both the acyl and alcohol portions of the ester.

Esterases, such as carboxylesterases (CES), are responsible for the hydrolysis of a vast number of compounds containing ester, amide, and thioester bonds. nih.gov These enzymes play a critical role in the activation of ester-based prodrugs and the detoxification of xenobiotics. nih.gov The mechanism of ester hydrolysis by serine esterases involves the formation of an acyl-enzyme intermediate via a catalytic triad (B1167595) (serine-histidine-aspartate), followed by the release of the alcohol moiety and subsequent hydrolysis of the intermediate to release the carboxylic acid and regenerate the free enzyme. oup.com

In vitro microsomal assays are a standard method to investigate the metabolic stability and cleavage of compounds by liver enzymes. nih.gov These assays utilize microsomes, which are vesicles of endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including esterases. nih.gov While a common technique, specific studies detailing the microsomal metabolism of 4-Acetamidobenzyl acetate are not found in the reviewed literature.

However, research on ester-containing linkers for antibody-drug-conjugates (ADCs) shows that plasma esterases can rapidly cleave simple esters, and the rate of this cleavage is highly dependent on the site of conjugation and steric hindrance around the ester bond. mdpi.com For instance, the stability of an acetate ester on the drug tubulysin (B8622420) was shown to be highly dependent on where it was attached to a larger molecule. mdpi.com This suggests that the accessibility of the ester group in this compound to the active site of esterases would be a key determinant in its cleavage.

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration via two key parameters: the Michaelis constant (KM) and the maximum reaction rate (Vmax). KM is an inverse measure of the substrate's affinity for the enzyme, while Vmax represents the rate when the enzyme is saturated with the substrate. scirp.org

Specific kinetic data for the enzymatic hydrolysis of this compound is not available. However, studies on related benzyl (B1604629) acetate derivatives provide a basis for understanding potential enzyme-substrate interactions. Lipases, a subclass of esterases, are frequently used to catalyze the hydrolysis and synthesis of benzyl esters. mdpi.comnih.gov For example, kinetic studies on the enzymatic resolution of 1-phenylethanol (B42297) via the synthesis of 1-phenylethyl acetate have been performed.

Table 1: Kinetic Parameters for the Enzymatic Synthesis of a Related Aromatic Acetate Data for the Novozym 435 lipase-catalyzed synthesis of 1-phenylethyl acetate.

| Parameter | Value | Reference |

| KM | 0.105 mol/L | scirp.org |

| Vmax | 0.118 (unit not specified) | scirp.org |

| Km/Vmax | 0.8943 h | scirp.org |

This table presents kinetic data for 1-phenylethyl acetate, a structurally related compound, to illustrate typical enzyme-substrate interaction parameters. The values are not representative of this compound.

Studies on prodrugs designed to release alcohols via esterase action have shown that linking the acetate trigger via a benzyl ether can lead to significantly faster conversion kinetics compared to a direct acylation of the alcohol. nih.gov This highlights the nuanced influence of the spacer group (like the benzyl group in this compound) on the efficiency of enzymatic cleavage.

Potential for Enzyme-Assisted Synthesis or Transformation

Biocatalysis, the use of enzymes for chemical synthesis, offers an environmentally friendly alternative to traditional chemical methods, often providing high selectivity and operating under mild conditions. nih.govmt.com Lipases are particularly versatile biocatalysts for ester synthesis through esterification or transesterification reactions. mdpi.com

The enzyme-assisted synthesis of this compound has not been specifically documented. However, the biocatalytic synthesis of the parent compound, benzyl acetate, and its derivatives is well-established. Candida antarctica lipase (B570770) B (CALB) is a frequently used enzyme for these transformations, often in non-aqueous solvents to shift the reaction equilibrium towards synthesis over hydrolysis. mdpi.com Vinyl acetate is commonly used as an acyl donor in these transesterification reactions because its enol leaving group tautomerizes to acetaldehyde, making the reaction effectively irreversible. mdpi.com

Research has shown that the enzymatic synthesis of benzyl acetate can achieve high conversion yields. mdpi.com The conditions for such reactions can be optimized for temperature, solvent, and enzyme loading.

Table 2: Examples of Enzymatic Synthesis of Benzyl Acetate Derivatives Illustrative conditions for the synthesis of related benzyl esters using lipase catalysis.

| Enzyme | Reaction | Substrates | Acyl Donor | Conversion Yield | Reference |

| Candida antarctica lipase B | Transesterification | Benzyl alcohol | Vinyl acetate | ~90% | mdpi.com |

| Candida antarctica lipase B | Transesterification | 4-Hydroxybenzyl alcohol | Vinyl acetate | ~17% | mdpi.com |

| Immobilized Lipase Km12 | Transesterification | Benzyl alcohol | Not specified | 95% (after 24h) | nih.gov |

This table demonstrates the feasibility of using enzymes to synthesize benzyl esters. The specific conditions and yields would vary for the synthesis of this compound.

The data indicates that while the core benzyl acetate structure is an excellent substrate for lipase-catalyzed synthesis, substitutions on the phenyl ring can significantly impact the conversion yield. mdpi.com This suggests that the 4-acetamido group on this compound would play a crucial role in its suitability as a substrate for enzyme-assisted synthesis, likely influencing its binding within the enzyme's active site.

Emerging Research Directions and Future Perspectives

Development of Novel Mechanistic Insights into its Chemical Transformations

A deep understanding of the reaction mechanisms governing the transformations of 4-Acetamidobenzyl acetate (B1210297) is crucial for controlling its reactivity and designing new synthetic applications. Future research is expected to focus on several key areas:

Functional Group Reactivity: Investigations will likely probe the relative reactivity of the ester and amide functional groups. For instance, understanding the conditions for selective hydrolysis or aminolysis of the benzyl (B1604629) acetate moiety without affecting the acetamido group is a probable research avenue. Mechanistic studies on related compounds, such as 2-acetamidoethyl acetate, have explored Lewis acid activation of the ester carbonyl and the formation of cyclic acyloxonium intermediates during nucleophilic substitution, providing a model for future investigations.

Conformational Analysis: The spatial arrangement of the acetamide (B32628) and acetate groups relative to the benzene (B151609) ring can significantly influence the molecule's reactivity and interactions. X-ray crystallography studies on positional isomers, like 3-acetamido-2-nitrobenzyl acetate, have revealed how different conformations are adopted in the solid state, influenced by intermolecular forces like hydrogen bonding. researchgate.net Similar analyses for 4-Acetamidobenzyl acetate could provide insights into its crystal packing and solid-state reactivity.

Reaction Kinetics and Intermediates: Detailed kinetic studies, potentially employing techniques like in-situ infrared spectroscopy and isotopic labeling, could elucidate rate-limiting steps and identify transient intermediates in its reactions. Research into the oxidation of acetic acid on catalysts has demonstrated the power of combining experimental kinetics with Density Functional Theory (DFT) to determine activation energies and reaction pathways, a strategy that could be applied to the transformations of this compound. rsc.org

Computational Design of Derivatives for Targeted Chemical Reactivity

Computational chemistry offers powerful tools for the rational design of novel molecules with specific desired properties, bypassing traditional trial-and-error synthesis. For this compound, this approach can be used to predict the properties of its derivatives and guide their synthesis for targeted applications.

Research on structurally related acetamido-phenyl compounds demonstrates a clear trend toward using computational methods for designing molecules with specific biological activities. rsc.orgresearchgate.net For example, derivatives of 4-aminoacetophenone and 4-aminoacetanilide have been designed as potential enzyme inhibitors through molecular docking simulations that predict binding affinity to target proteins. rsc.orgresearchgate.net

Future computational work on this compound could involve:

In Silico Modification: Virtually modifying the core structure by adding or changing substituents on the aromatic ring or altering the acetate and amide groups.

Property Prediction: Using DFT and other quantum mechanical methods to calculate electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, to predict sites of reactivity.

Molecular Docking: Screening libraries of virtual derivatives against biological targets like enzymes (e.g., kinases, transferases) to identify promising candidates for synthesis and in vitro testing. rsc.org

Table 1: Computational Techniques for Derivative Design

| Computational Method | Application in Designing Derivatives | Research Precedent |

|---|---|---|

| Density Functional Theory (DFT) | To examine electronic and structural characteristics of new compounds. | Used to study thiadiazole derivatives. rsc.org |

| Molecular Docking | To evaluate the inhibitory activity of designed molecules towards a biological receptor. | Applied to screen derivatives against the VEGFR-2 receptor. rsc.org |

| Molecular Dynamics (MD) Simulation | To assess the stability of a ligand-receptor complex over time. | Used to confirm the stability of a designed inhibitor within the VEGFR-2 active site. rsc.org |

Exploration of Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic processes to minimize environmental impact. Future research on this compound will likely prioritize the development of more sustainable synthetic routes. Significant progress in the green synthesis of paracetamol, which involves related intermediates like 4-acetamidophenyl acetate, provides a blueprint for these efforts. rsc.orgacs.org

Key green chemistry approaches that could be explored include:

Process Intensification: The use of continuous flow reactors, such as packed-bed reactors, can improve efficiency, safety, and control over reaction conditions compared to traditional batch processes. acs.org This approach has been successfully used to mitigate the formation of the over-acetylated side product, 4-acetamidophenyl acetate, during paracetamol synthesis. acs.org

Mechanochemistry: Liquid-assisted grinding (LAG) in a ball mill represents a solvent-minimizing alternative to traditional solution-phase synthesis. This technique has been investigated for the one-pot synthesis of paracetamol from 4-nitrophenol (B140041), demonstrating its potential for combining reaction steps and reducing waste. rsc.org

Green Metrics Analysis: The "greenness" of a synthetic route can be quantified using metrics like Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME). Future work would involve calculating and optimizing these metrics for the synthesis of this compound to identify the most sustainable options. rsc.org

Table 2: Green Chemistry Strategies and Potential Applications

| Green Chemistry Strategy | Description | Relevance to this compound |

|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Could be used to synthesize the compound from a simpler precursor like 4-aminobenzyl alcohol, reducing solvent use and waste. |

| Mechanochemistry (Ball Milling) | Using mechanical force to induce chemical reactions, often with minimal solvent. | A potential method for the acetylation step in the synthesis, as demonstrated in related paracetamol syntheses. rsc.org |

| Continuous Flow Reaction | Performing reactions in a continuously flowing stream rather than a batch. | Offers improved heat transfer, safety, and scalability for the synthesis process. acs.org |

Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures

As this compound or its derivatives are explored in various applications, robust analytical methods will be required for their detection, quantification, and characterization, particularly within complex matrices.

The development of analytical protocols would likely involve a combination of separation and detection techniques:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for separating components in a mixture. Purity assessment of related compounds like 2-acetamidoethyl acetate often relies on HPLC with UV detection.

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides high sensitivity and selectivity for detection and structural elucidation. Low-resolution mass spectrometry has been used to identify the related intermediate 4-acetamidophenyl acetate. acs.org For complex samples, tandem mass spectrometry (MS-MS) offers enhanced specificity, which is crucial for distinguishing between structurally similar compounds. jfda-online.com

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for unambiguous structure confirmation. NMR provides detailed information about the molecular skeleton, while IR spectroscopy confirms the presence of key functional groups like the amide and ester carbonyls.

Reference Standards: The development of certified reference standards of this compound is a prerequisite for accurate quantification in quality control and regulatory settings. Companies produce such standards for related impurities like 4-(Acetylamino)phenyl Acetate to ensure the quality of pharmaceutical products. lgcstandards.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetamidobenzyl Acetate, and how can structural purity be verified?

- Synthesis Methods :

- Reductive Acetylation : Starting from nitro precursors (e.g., 4-nitrobenzyl alcohol), 4-Acetamidobenzyl alcohol is synthesized via chemoselective reduction and acetylation using CuFe₂O₄/NaBH₄/Ac₂O in water (88% yield) .

- Derivatization : Hydrolysis of this compound with K₂CO₃ in methanol yields N-(4-(hydroxymethyl)phenyl)acetamide (57.5% yield), a precursor for phosphoramidite linkers .

- Characterization :

- ¹H/¹³C NMR : Key peaks include δ 5.05 (s, 2H, CH₂OAc), δ 2.06 (s, 3H, COCH₃), and δ 7.34/7.12 (aromatic protons) in CDCl₃ .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 164.0 [M+H]⁺ for intermediates) .

Q. What experimental precautions are critical for handling this compound?

- Safety Protocols :

- Use PPE (gloves, goggles) to avoid skin contact, as acetamide derivatives may irritate mucous membranes .

- Store in anhydrous conditions (e.g., under argon) to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can contradictory data on chemoselectivity in reductive acetylation reactions be resolved?

- Case Study : In reductive acetylation of nitrobenzaldehydes, the nitro group is acetylated, while carbonyls reduce to alcohols without acetylation. However, phenolic nitro groups exhibit non-selective acetylation .

- Methodological Adjustments :

- Substrate Screening : Test electron-deficient vs. electron-rich nitroarenes to assess electronic effects on selectivity.

- Catalyst Optimization : Replace CuFe₂O₄ with Pd/C or Ni-based catalysts to modulate reaction pathways .

Q. What role does this compound play in traceless drug delivery systems?

- Application : It serves as a cleavable linker in oligonucleotide-small molecule conjugates. Enzymatic cleavage by cathepsin B releases payloads (e.g., therapeutics) via hydrolysis of the acetate group .

- Synthetic Optimization :

- Phosphoramidite Derivatization : React with N-methylacetamido derivatives under NaH/CH₃I to enhance stability, achieving 65.7% yield for methylated analogs .

- Solvent Selection : Use dry THF for methylation to prevent side reactions .

Q. How can reaction yields for this compound derivatives be systematically improved?

- Yield Analysis :

- Base Optimization : Compare K₂CO₃ (57.5% yield) with stronger bases (e.g., NaOH) for hydrolysis efficiency .

- Temperature Control : Conduct methylation at 0°C to suppress over-alkylation .

Methodological & Analytical Considerations

Q. What advanced techniques validate the stability of this compound under physiological conditions?

- Accelerated Stability Studies :

- pH Profiling : Incubate in buffers (pH 4–9) at 37°C and monitor degradation via HPLC.

- Enzymatic Susceptibility : Test cleavage kinetics with esterases or cathepsin B .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insights :

- Steric Hindrance : Methylation at the acetamide nitrogen (N-methylation) reduces nucleophilicity, favoring selective acetate hydrolysis .

- Electronic Effects : Electron-withdrawing acetamide groups direct electrophilic attacks to the benzyl position .

Data Interpretation & Reporting Standards

Q. How should researchers address discrepancies in reported NMR spectra for this compound derivatives?

- Cross-Validation :

- Compare δ values across solvents (e.g., DMSO-d6 vs. CDCl₃) to account for solvent-induced shifts .

- Use 2D NMR (HSQC, HMBC) to resolve overlapping aromatic signals .

Q. What frameworks ensure rigorous reporting of synthetic procedures for this compound?

- Adherence to SRQR Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。